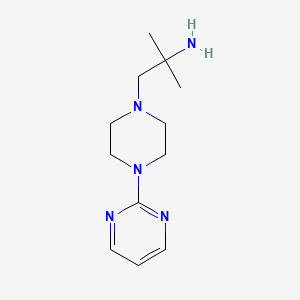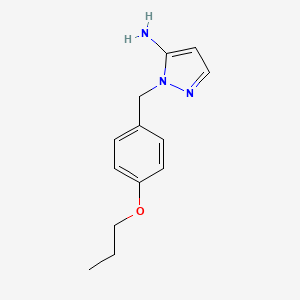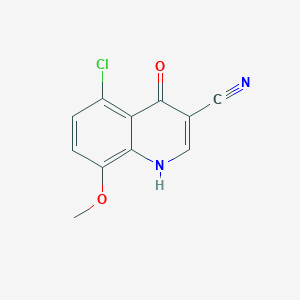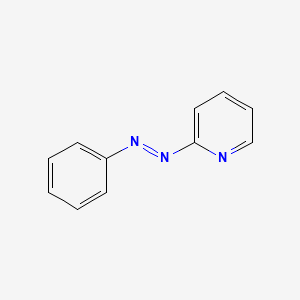
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.33 g/mol. This compound is characterized by the presence of a piperazine ring, an ethanamine group, and a pyrimidinyl substituent. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- typically involves the reaction of piperazine with an appropriate pyrimidine derivative under controlled conditions. One common method involves the alkylation of piperazine with a pyrimidinyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1-Piperazineethanamine: A simpler analog without the pyrimidinyl substituent.
4-Methyl-1-piperazineethanamine: Contains a methyl group instead of the pyrimidinyl group.
N,N-Dimethyl-1-piperazineethanamine: Features dimethyl substitution on the ethanamine group
Uniqueness
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H21N5 |
|---|---|
分子量 |
235.33 g/mol |
IUPAC 名称 |
2-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine |
InChI |
InChI=1S/C12H21N5/c1-12(2,13)10-16-6-8-17(9-7-16)11-14-4-3-5-15-11/h3-5H,6-10,13H2,1-2H3 |
InChI 键 |
WMWALLXBQOYCII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1CCN(CC1)C2=NC=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)


![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)


![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)


![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)



